molecular formula C20H24BrN3O B2967958 N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide CAS No. 700851-88-3

N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide

Cat. No. B2967958
CAS RN: 700851-88-3
M. Wt: 402.336
InChI Key: BJODGNVDGPYUTE-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide, also known as BRL-15572, is a compound that has gained significant attention in scientific research due to its potential therapeutic benefits. BRL-15572 belongs to the class of piperazine compounds and has been studied for its pharmacological properties as a potential treatment for various disorders.

Scientific Research Applications

Antibacterial, Antifungal, and Anthelmintic Applications

A study by Khan et al. (2019) explored derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrating significant biological activities against antibacterial, antifungal, and anthelmintic targets. The study highlighted the potential of these compounds in leading to the discovery of new agents for treating various infections and infestations, with a specific derivative showing promise in latent fingerprint analysis for forensic applications Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019.

Synthesis and Production

Guillaume et al. (2003) described a practical synthesis process for N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, focusing on the efficiency and yield of the process, which is crucial for the large-scale production of pharmaceutical compounds Guillaume, Cuypers, Vervest, Smaele, & Leurs, 2003.

Neurokinin(1) Receptor Investigation

The synthesis and evaluation of [11C]R116301, derived from N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, for positron emission tomography (PET) ligand applications targeting central neurokinin(1) (NK1) receptors were detailed by Van der Mey et al. (2005). This research signifies the compound's potential in investigating neurological disorders and developing targeted therapies Van der Mey et al., 2005.

Potential in Atrial Fibrillation Treatment

Hancox and Doggrell (2010) reviewed the antiarrhythmic activity of Ranolazine, chemically related to N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, suggesting its potential in treating atrial fibrillation. The compound's atrio-selectivity and pharmacological profile offer a basis for further exploration in arrhythmia management Hancox & Doggrell, 2010.

Antitumor Activity

Research on 1-Phenyl-4-substituted phthalazine derivatives, which include the core structure of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide, demonstrated promising antitumor activities. Xin et al. (2018) evaluated these derivatives against cancer cell lines, revealing compounds with superior activity compared to traditional chemotherapy agents, indicating the potential for new antitumor drug development Xin, Meng, Liu, & Zhang, 2018.

properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O/c1-15-4-3-5-16(2)20(15)24-12-10-23(11-13-24)14-19(25)22-18-8-6-17(21)7-9-18/h3-9H,10-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJODGNVDGPYUTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide

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